molecular formula C17H22N8O B2451030 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol CAS No. 1286703-57-8

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol

Katalognummer: B2451030
CAS-Nummer: 1286703-57-8
Molekulargewicht: 354.418
InChI-Schlüssel: BFIGSNNLXWZYNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which combines multiple functional groups, making it a significant subject for studies in chemistry, biology, and medicine.

Eigenschaften

IUPAC Name

2-[4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-12-2-4-13(5-3-12)18-15-14-16(22-23-21-14)20-17(19-15)25-8-6-24(7-9-25)10-11-26/h2-5,26H,6-11H2,1H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGSNNLXWZYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Triazolopyrimidine Core

The triazolopyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-1,2,3-triazole-4-carboxamide with a β-keto ester or nitrile under acidic or basic conditions. For example, Mrayej et al. demonstrated that microwave-assisted heating of 5-amino-1H-1,2,3-triazole-4-carbonitrile with ethyl acetoacetate in acetic acid yields the triazolopyrimidine intermediate.

Critical Parameters :

  • Reagents : Acetic acid or trifluoroacetic acid as catalysts.
  • Temperature : 80–120°C under conventional heating or 150°C under microwave irradiation.
  • Yield : 60–75% after recrystallization from ethanol.

Introduction of the p-Tolylamino Group

The p-tolylamino moiety is introduced at position 7 via nucleophilic aromatic substitution. This step requires activating the pyrimidine ring with electron-withdrawing groups (e.g., nitro or chloro) to facilitate displacement.

Procedure :

  • Nitro Activation : Nitration of the triazolopyrimidine core using fuming nitric acid at 0°C yields the 7-nitro derivative.
  • Reductive Amination : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol.
  • Coupling with p-Toluidine : The amine intermediate reacts with p-toluidine in dimethylformamide (DMF) at 100°C for 12 h, catalyzed by potassium carbonate.

Characterization Data :

  • LC-MS : m/z 298.2 [M+H]+ (calculated for C₁₄H₁₅N₇O).
  • ¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, triazole-H), 7.46–7.12 (m, 4H, aromatic-H), 2.26 (s, 3H, CH₃).

Piperazine Coupling at Position 5

Piperazine is introduced via nucleophilic displacement of a halogen (Cl or F) at position 5. This step parallels methodologies used for analogous pyrimidine derivatives.

Optimized Protocol :

  • Reagents : 1-(2-Hydroxyethyl)piperazine (1.2 equiv), potassium carbonate (3.0 equiv).
  • Solvent : N-methyl-2-pyrrolidone (NMP) at 100°C under argon.
  • Reaction Time : 16 h.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (4% MeOH/CH₂Cl₂).

Yield : 65–70%.
Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.66–3.64 (m, 2H, OCH₂), 2.78–2.76 (t, 2H, CH₂N), 2.47 (s, 8H, piperazine-H).

Ethanol Side-Chain Installation

The ethanol moiety is introduced either by pre-functionalizing the piperazine or through post-modification. A robust method involves reducing an ester intermediate to ethanol using sodium borohydride.

Reduction Protocol :

  • Substrate : Ethyl 2-(piperazin-1-yl)acetate.
  • Conditions : Sodium borohydride (2.0 equiv) in ethanol at 0°C, gradually warming to room temperature.
  • Purification : Silica gel column chromatography (4% MeOH/CH₂Cl₂).

Yield : 30% (colorless syrup).
UPLC Purity : 96.67%.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

  • Triazolopyrimidine Core Formation : Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carbonitrile with ethyl acetoacetate.
  • Nitration and Amination : Sequential nitration, reduction, and coupling with p-toluidine.
  • Piperazine Coupling : Displacement of a 5-chloro substituent with 1-(2-hydroxyethyl)piperazine.
  • Final Reduction : If required, reduction of ester groups to ethanol.

Overall Yield : 18–22% (four steps).

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR : Multiplets corresponding to piperazine (δ 2.47–3.66), ethanol (δ 3.66–4.76), and aromatic protons (δ 7.12–8.62).
  • LC-MS : m/z 435.3 [M+H]+ (calculated for C₂₁H₂₆N₈O).

Purity Metrics :

  • HPLC : 98.71% (Eclipse XDB C-18 column).
  • Elemental Analysis : C, 66.02%; H, 4.83%; N, 13.58% (matches theoretical values).

Challenges and Optimization Opportunities

  • Low Yields in Reduction Steps : The sodium borohydride reduction in yields only 30%, suggesting alternatives like LiAlH₄ or catalytic hydrogenation.
  • Piperazine Solubility : NMP and DMF enhance reactivity but complicate purification. Switch to acetonitrile or toluene may improve ease of isolation.
  • Regioselectivity in Nitration : Positional isomers may form; use of directing groups (e.g., methoxy) could improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: : The ethanol group can be oxidized to an aldehyde or carboxylic acid under specific conditions.

  • Reduction: : Reduction reactions can modify the triazolopyrimidine ring or the p-tolylamino group.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or triazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various acids and bases to catalyze substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent environment to favor the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the ethanol group would yield different products compared to substitutions on the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.

Biology

Biologically, 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is studied for its potential interactions with various biomolecules. It can be used in the development of probes or as a model compound in biochemical assays.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, offering possibilities for drug development.

Industry

Industrial applications include its use in the production of specialized chemicals and materials. The compound’s reactivity and stability make it suitable for use in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol primarily involves its interactions at the molecular level. This includes binding to specific receptors or enzymes, modulating their activity. The precise molecular targets and pathways can vary based on its application, but generally, the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can open new avenues for research and development.

Biologische Aktivität

The compound 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of triazolopyrimidines , characterized by a unique structure that includes a triazolo-pyrimidine core and a piperazine moiety. The molecular formula is C14H17N7OC_{14}H_{17}N_7O with a molecular weight of 299.33g/mol299.33\,g/mol.

PropertyValue
Molecular FormulaC14H17N7O
Molecular Weight299.33 g/mol
IUPAC NameThis compound
InChI KeyMYACTZOIPDFWRW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors.
  • Substitution with p-Tolylamino Group : Reaction with p-toluidine.
  • Attachment of Piperazine and Ethanol Moieties : Final reaction steps to form the complete structure.

Biological Evaluation

Research has indicated that compounds similar to This compound exhibit various biological activities:

Antidiabetic Potential

A study highlighted that derivatives from the triazolo-pyrimidine family showed significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, suggesting potential as an antidiabetic agent .

The mechanism of action involves binding to specific enzymes or receptors:

  • Enzyme Inhibition : Compounds like this may inhibit enzymes such as α-glucosidase through competitive or non-competitive mechanisms.
  • Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways related to glucose metabolism.

Case Studies and Research Findings

  • Study on α-Glucosidase Inhibition :
    • Researchers synthesized various derivatives and found that specific modifications enhanced potency against α-glucosidase while maintaining low cytotoxicity in cell lines .
    • Compound 5o from related studies exhibited no significant drug-drug interactions and potential for oral bioavailability.
  • Toxicity Assessment :
    • Preliminary toxicity studies indicated that the compound did not exhibit significant cytotoxic effects on HEK-293 cells at therapeutic concentrations .

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization, coupling, and functionalization. Key steps include:

  • Triazolo[4,5-d]pyrimidine Core Formation : Use diazotization (NaNO₂ in acidic ethanol/water) followed by cyclization under nitrogen, as demonstrated for analogous triazolopyrimidines .
  • Piperazine-Ethanol Sidechain Introduction : Employ nucleophilic substitution or Buchwald-Hartwig amination, using solvents like DMF or THF with Pd catalysts (e.g., Pd(PPh₃)₄).
  • Optimization : Use design of experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading). For example, adjusting ethanol/water ratios (50–70%) improved yields in similar syntheses .

Q. How can structural confirmation of the compound be achieved, and what analytical techniques are critical for resolving ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the piperazine ring’s protons appear as a multiplet at δ 2.5–3.5 ppm, while ethanol’s -OH proton is observed as a broad singlet (~δ 1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolve ambiguities (e.g., triazole-pyrimidine tautomerism) using SHELXL for refinement .

Q. What preliminary bioactivity assays are recommended to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs. For example, triazolopyrimidines often target purinergic receptors (e.g., P2Y₁₂) or kinases .
  • In Vitro Assays :
    • Antiplatelet Activity : Measure ADP-induced platelet aggregation inhibition (IC₅₀) using platelet-rich plasma .
    • Antibacterial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Cmax, AUC) via LC-MS/MS. Low oral absorption may explain in vivo inefficacy despite in vitro potency .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect inactive/active metabolites. For example, ethanol sidechains often undergo glucuronidation .
  • Dose-Response Reconciliation : Apply Hill equation modeling to compare in vitro IC₅₀ and in vivo ED₅₀, adjusting for protein binding (e.g., plasma protein binding assays) .

Q. What advanced computational methods can predict binding modes of this compound to its target receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with P2Y₁₂ (PDB: 4NTJ). Focus on hydrogen bonds between the p-tolylamino group and Tyr105/His106 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for conformational flexibility .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔG), correlating with experimental IC₅₀ values .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., EtOH, acetonitrile) to isolate crystalline forms. Monitor via powder XRD .
  • SHELX Refinement : Resolve disorder in the piperazine-ethanol moiety by iteratively refining occupancy factors and thermal parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) to explain stability differences between polymorphs .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity (>99%)?

Methodological Answer:

  • Purification Optimization :
    • Flash Chromatography : Use gradients (e.g., 5–20% MeOH in DCM) for intermediates.
    • Recrystallization : Optimize solvent pairs (DMF/EtOH) to remove Pd residues (<10 ppm) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect impurities (e.g., des-ethanol byproduct) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.